molecular formula C15H24N2O B7916540 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7916540
M. Wt: 248.36 g/mol
InChI Key: CUNBLCVPFGTCRK-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol (CAS: 1354009-58-7) is a piperidine-derived compound featuring a benzyl-methyl-amine substituent at the 3-position of the piperidine ring and an ethanol group at the 1-position. Its molecular structure combines a six-membered heterocyclic core with polar and lipophilic functionalities, making it a versatile scaffold for pharmacological and synthetic applications.

Properties

IUPAC Name

2-[3-[benzyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNBLCVPFGTCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Position Key Substituent Stereochemistry Potential Impact on Properties
This compound Piperidine 3-position Benzyl-methyl Not specified Balanced lipophilicity, moderate steric bulk
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Pyrrolidine 3-position Benzyl-isopropyl Not specified Increased steric hindrance, reduced flexibility
2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Piperidine 3-position Benzyl-cyclopropyl R-configuration Enhanced rigidity, enantioselective binding

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of this compound and its analogs often involves nucleophilic substitution or reductive amination, as seen in methods for related β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
  • Thermodynamic Stability : Piperidine-based compounds generally exhibit higher conformational stability than pyrrolidine derivatives due to reduced ring strain, favoring prolonged target engagement .

Biological Activity

2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a methylamino group, which contributes to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O. The presence of the piperidine ring allows for various interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been investigated for several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : Research indicates that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Its activity against AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Cancer Therapy : Some studies have indicated that piperidine derivatives can exhibit cytotoxic effects against cancer cells, potentially leading to new anticancer agents.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of piperidine derivatives on various cancer cell lines. For example, compounds similar to this compound have shown enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)15.0Apoptosis induction
Compound BMCF7 (breast)20.5Cell cycle arrest

Enzyme Inhibition Studies

Inhibition studies have shown that derivatives of this compound can effectively inhibit AChE and butyrylcholinesterase (BuChE), which are essential targets in Alzheimer's treatment. The following table summarizes the inhibitory potencies observed:

CompoundAChE Inhibition (%) at 100 µMBuChE Inhibition (%) at 100 µM
Compound C75%60%
Compound D80%50%

Case Studies

  • Alzheimer’s Disease : A study explored the effects of a piperidine derivative on cognitive function in animal models. The compound significantly improved memory retention and reduced cholinergic deficits, suggesting its potential as a treatment for Alzheimer's disease .
  • Cancer Treatment : Another investigation focused on the anticancer properties of related piperidine compounds, revealing that they induced apoptosis in cervical cancer cells through mitochondrial pathways .

Q & A

Basic: What are the established synthetic routes for 2-[3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves three key steps derived from analogous piperidine-based compounds:

Alkylation : A piperidine derivative is benzylated using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to introduce the benzyl group .

Reductive Amination : Methylamine is introduced via reductive amination using sodium cyanoborohydride in methanol at room temperature, forming the methyl-amino moiety. Yields here depend on stoichiometric ratios (1:1.2 amine:aldehyde) and pH control (pH 6-7) .

Ethanol Group Introduction : Ethylene oxide reacts with the intermediate in THF under reflux (70°C, 8 hours) via nucleophilic substitution.
Optimization : Catalyst selection (e.g., Pd/C for hydrogenation steps) and reaction times (12–24 hours) significantly affect overall yields (45–68%) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., 1.45 Å for C-N, 1.41 Å for C-O) and confirms stereochemistry .
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 3.65 ppm (ethanol -CH₂OH), δ 2.85 ppm (piperidinyl -N-CH₂-), and δ 7.3 ppm (benzyl aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (262.39 g/mol) with a [M+H]⁺ peak at m/z 263.4 .

Advanced: How can researchers identify and validate primary pharmacological targets for this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., adrenergic, serotonin receptors) using radioligand displacement (e.g., ³H-norepinephrine for adrenergic targets). IC₅₀ values <10 µM suggest high affinity .
  • Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with GPCRs to assess agonism/antagonism .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in dopamine D₂ receptor active sites .

Advanced: How should contradictory data in biological activity studies be resolved?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Dose-Response Repetition : Validate activity across ≥3 independent experiments with strict controls (e.g., vehicle and reference compounds) .
  • Off-Target Screening : Use panels like Eurofins Cerep’s Safety44 to rule out nonspecific binding .
  • Metabolite Analysis : LC-MS/MS to detect active metabolites that may contribute to observed effects .

Advanced: What role does stereochemistry play in its bioactivity, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Centers : The piperidine ring’s stereochemistry (R-configuration at C3) impacts receptor binding. Enantiomers may show 10–100x differences in potency .
  • Stereoselective Synthesis : Use chiral catalysts (e.g., (R)-BINAP in asymmetric hydrogenation) or chiral resolving agents (e.g., tartaric acid derivatives) .
  • Analytical QC : Chiral HPLC (Chiralpak AD-H column) with >99% enantiomeric excess (ee) verification .

Basic: What strategies improve solubility for in vitro pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in citrate buffer (pH 4.0) for protonated amine stability .
  • Structural Analogs : Introduce polar groups (e.g., -OH at C4) without altering core pharmacophores .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in fume hoods .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
  • Storage : Store in airtight containers at -20°C under nitrogen to prevent oxidation .

Advanced: Which in vitro models are suitable for studying its metabolic stability?

Methodological Answer:

  • Liver Microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes. Analyze via LC-MS/MS for parent compound depletion (t₁/₂ <30 min indicates high clearance) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer:

  • Pharmacophore Mapping : Define key features (amine, benzyl, ethanol groups) and screen against DrugBank using Schrödinger’s Phase .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels (50 ns trajectories) to assess cardiac toxicity risks .

Advanced: How does structural modification of the benzyl or piperidine groups affect SAR?

Methodological Answer:

  • Benzyl Substitution : Fluorine at the para position (e.g., 2-fluorobenzyl analog) increases logP (2.1→2.8) and blood-brain barrier penetration .
  • Piperidine Methylation : Adding a methyl group at C2 reduces CYP3A4 metabolism (t₁/₂ increases from 45 to 120 minutes) .

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